molecular formula C24H33FO6 B127052 9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione CAS No. 1524-86-3

9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione

Cat. No. B127052
CAS RN: 1524-86-3
M. Wt: 436.5 g/mol
InChI Key: TZFZVQNBXVBQDC-JNQJZLCISA-N
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Description

9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione is a 21-hydroxy steroid.

Scientific Research Applications

Stereochemical Investigations

  • The structure and stereochemistry of certain microbiological hydroxylation products, including 9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione, have been investigated. These studies focus on the nuclear magnetic resonance spectra to understand the stereochemistry of hydroxyl compounds (Smit & Bakker, 2010).

Microbiological Transformations

  • Research on microbiological transformations involving compounds like this compound highlights the capabilities of specific microbial species, such as Aspergillus ochraceus, in hydroxylating and degrading steroid compounds (Sijde, Flines, & Waard, 2010).

Novel Anti-Inflammatory Applications

  • NS-126, a novel lipophilic anti-inflammatory corticosteroid, has been compared with fluticasone propionate in models of allergic rhinitis and airway eosinophilia. The compound's unique pharmacological profile, including its receptor affinity and inhibitory effects on Th(2) cytokine and chemokine production, demonstrates its potential as a therapeutic agent for allergic rhinitis (Inoue et al., 2010).

Synthesis and Spectral Analysis

  • Research into the synthesis and spectral analysis of various pregnene derivatives, including those similar to this compound, provides insights into their ultraviolet and infrared spectra, contributing to a better understanding of their chemical properties (Yin & Zheng, 2007).

Microbial Conversion Studies

  • Studies on microbial conversion processes have examined the optimal conditions for converting related steroid compounds to this compound. This research highlights the potential of microbial biotransformation in producing specific steroid derivatives (Xu, Xu, Cao, & Fa, 2000).

Diagnostic Markers in Neonates

  • The compound has been linked to research on neonates with 21-hydroxylase deficiency, where specific steroids similar in structure were used as diagnostic markers. This research provides valuable insights into early detection and diagnosis of congenital disorders (Christakoudi, Cowan, & Taylor, 2010).

Anti-Dyslipidemic and Anti-Oxidant Agents

  • Synthesis of new pregnane derivatives and their evaluation as potential anti-dyslipidemic and anti-oxidant agents is another area of interest. These studies contribute to the development of new therapeutic agents targeting specific health issues (Sethi et al., 2007).

Steroid Synthesis and Structure Elucidation

  • The synthesis and structure elucidation of various steroids, including those structurally similar to this compound, have been a focus in pharmaceutical chemistry. These studies aid in understanding the complex structures and potential applications of steroids (Huy & Diep, 2015).

Anti-Inflammatory Antedrugs

  • Development of steroidal anti-inflammatory antedrugs, which include derivatives of this compound, showcases efforts to create potent anti-inflammatory steroids with minimal systemic adverse effects (Ko et al., 2000).

Mechanism of Action

Target of Action

9-Fluoro-16a,17-(isopropylidenedioxy)corticosterone is a synthetic corticosteroid compound . Corticosteroids are a class of steroid hormones produced in the adrenal cortex and are involved in a wide range of physiological processes . The primary targets of this compound are likely to be the glucocorticoid receptors, which are involved in the regulation of metabolism, immune response, and stress response .

Mode of Action

The compound interacts with its targets, the glucocorticoid receptors, by binding to them and influencing their activity . This binding can lead to changes in the transcription of certain genes, resulting in altered protein synthesis and cellular function .

Biochemical Pathways

Given its classification as a corticosteroid, it is likely to influence pathways related to inflammation, immune response, and stress response .

Pharmacokinetics

Like other corticosteroids, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of 9-Fluoro-16a,17-(isopropylidenedioxy)corticosterone’s action are likely to be diverse, given the wide range of physiological processes regulated by corticosteroids . These could include anti-inflammatory effects, suppression of the immune response, and modulation of the body’s response to stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 9-Fluoro-16a,17-(isopropylidenedioxy)corticosterone. For instance, factors such as pH, temperature, and the presence of other substances can affect the stability of the compound . Additionally, individual factors such as age, sex, genetic makeup, and health status can influence how the compound is metabolized and its overall efficacy .

Future Directions

The high receptor affinity and biotransformation rate of similar fluorinated steroids suggest that they may be useful for treating inflammatory diseases, particularly those involving the mucous membranes, such as conditions in the intestinal and respiratory tracts . This could indicate a potential direction for future research and development involving this compound.

properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h9,15-17,19,26,28H,5-8,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFZVQNBXVBQDC-JNQJZLCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001118751
Record name (11β,16α)-9-Fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001118751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1524-86-3
Record name (11β,16α)-9-Fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregn-4-ene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1524-86-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11beta,16alpha,17alpha,21-Tetrahydroxy-9alpha-fluoropregn-4-ene-3,20-dione 16,17-acetonide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1524-86-3
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Record name (11β,16α)-9-Fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001118751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.723
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Record name 11.BETA.,16.ALPHA.,17.ALPHA.,21-TETRAHYDROXY-9.ALPHA.-FLUOROPREGN-4-ENE-3,20-DIONE 16,17-ACETONIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione
Reactant of Route 2
9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione
Reactant of Route 3
9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione
Reactant of Route 4
9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione
Reactant of Route 5
9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione
Reactant of Route 6
9-Fluoro-11beta,21-dihydroxy-16alpha,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione

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